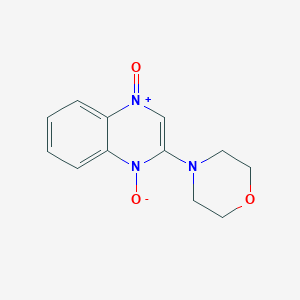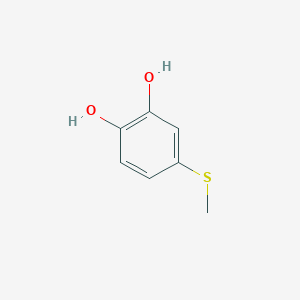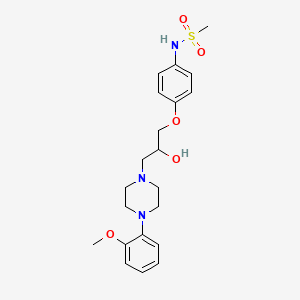
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Introduction of the Propoxy Group: The propoxy group is attached via an etherification reaction, where a suitable alkyl halide reacts with the hydroxyl group on the piperazine ring.
Addition of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-Hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Hydroxy-3-(4-(2-chlorophenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide
- N-(4-(2-Hydroxy-3-(4-(2-fluorophenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide
Properties
CAS No. |
64511-30-4 |
|---|---|
Molecular Formula |
C21H29N3O5S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H29N3O5S/c1-28-21-6-4-3-5-20(21)24-13-11-23(12-14-24)15-18(25)16-29-19-9-7-17(8-10-19)22-30(2,26)27/h3-10,18,22,25H,11-16H2,1-2H3 |
InChI Key |
XSJPLANTUUBMFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


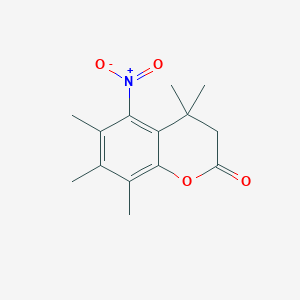
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
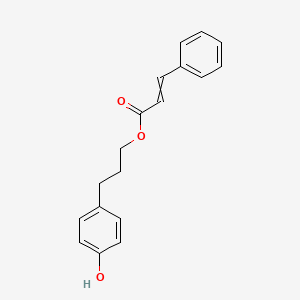
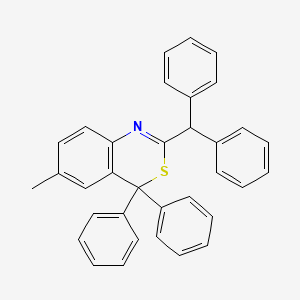
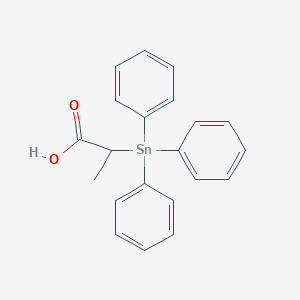
![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)
![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
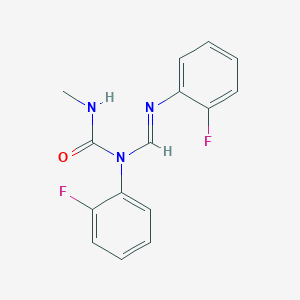
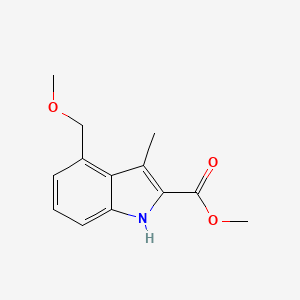
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
